molecular formula C12H15NO3 B276980 5-Anilino-3-methyl-5-oxopentanoic acid

5-Anilino-3-methyl-5-oxopentanoic acid

Cat. No.: B276980
M. Wt: 221.25 g/mol
InChI Key: YMHUFHFMJABSQX-UHFFFAOYSA-N
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Description

5-Anilino-3-methyl-5-oxopentanoic acid (systematic IUPAC name: 3-methyl-5-(phenylamino)-5-oxopentanoic acid) is a substituted pentanoic acid derivative featuring a phenylamino (anilino) group at the 5-oxo position and a methyl substituent at the 3-position of the pentanoic acid backbone. These analogs share a common scaffold but differ in substituents on the anilino ring or the pentanoic acid chain, influencing properties such as solubility, lipophilicity, and bioactivity .

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

5-anilino-3-methyl-5-oxopentanoic acid

InChI

InChI=1S/C12H15NO3/c1-9(8-12(15)16)7-11(14)13-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14)(H,15,16)

InChI Key

YMHUFHFMJABSQX-UHFFFAOYSA-N

SMILES

CC(CC(=O)NC1=CC=CC=C1)CC(=O)O

Canonical SMILES

CC(CC(=O)NC1=CC=CC=C1)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key analogs of 5-anilino-3-methyl-5-oxopentanoic acid, highlighting structural variations and their impact on properties:

Compound Name Substituents Molecular Formula Molecular Weight XLogP3 Hydrogen Bond Donors/Acceptors Key Features
3-Methyl-5-(4-methylanilino)-5-oxopentanoic acid 4-methyl on anilino; 3-methyl on chain C₁₃H₁₇NO₃ 247.28 2.1 2 donors, 3 acceptors Enhanced lipophilicity due to methyl groups; intermediate for drug synthesis.
5-(3-Chloro-4-methylanilino)-3,3-dimethyl-5-oxopentanoic acid 3-Cl,4-methyl on anilino; 3,3-dimethyl C₁₄H₁₈ClNO₃ 283.75 3.3 2 donors, 3 acceptors Chlorine increases logP; branched chain improves metabolic stability.
5-((4-Methoxyphenyl)amino)-3,3-dimethyl-5-oxopentanoic acid 4-methoxy on anilino; 3,3-dimethyl C₁₄H₁₉NO₅ 293.31 1.8 2 donors, 5 acceptors Methoxy group enhances solubility; used in high-throughput screening.
5-{3-[(sec-Butylamino)carbonyl]anilino}-5-oxopentanoic acid 3-(sec-butylcarbamoyl) on anilino C₁₆H₂₂N₂O₄ 306.36 2.5 3 donors, 5 acceptors Bulky substituent reduces membrane permeability; bioactive small molecule.
5-[4-(Benzyloxy)anilino]-5-oxopentanoic acid 4-benzyloxy on anilino C₁₈H₁₉NO₄ 313.35 3.0 2 donors, 4 acceptors Benzyloxy group increases aromaticity; potential protease inhibitor.
Key Observations:
  • Lipophilicity : Chlorine (Cl) and benzyloxy groups significantly increase logP values (e.g., 3.3 for the chloro analog vs. 1.8 for the methoxy derivative ).
  • Solubility : Methoxy and carboxyl groups improve aqueous solubility, critical for oral bioavailability.

Pharmacological Considerations

  • Chlorinated analogs (e.g., ) may exhibit enhanced blood-brain barrier penetration due to higher logP.
  • Methoxy-substituted derivatives (e.g., ) are less cytotoxic in preliminary assays, making them suitable for long-term studies.

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